N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzene-1-sulfonamide
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Description
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Zinc Sensors
The development of fluorescent zinc sensors is a notable application. Compounds structurally related to the specified chemical have been synthesized to study their fluorescent responses toward zinc ions. These compounds form fluorescent complexes with Zn(II), demonstrating utility in detecting zinc levels, which is crucial in various biological processes and disease states. The research also explores the synthesis routes and the photophysical properties of these compounds, providing a foundation for the development of sensitive and selective zinc sensors for biochemical applications (Kimber et al., 2003).
Antimicrobial Agents
Another significant application is in the field of antimicrobial agents. Novel compounds with structural similarities have been synthesized and demonstrated potent antimicrobial activity against a range of bacteria and fungi. This research highlights the potential of these compounds as bases for developing new antimicrobial agents, which could be crucial in addressing the global challenge of antibiotic resistance (Vanparia et al., 2010).
Antihypertensive and Diuretic Agents
Research into the pharmacological applications of quinazoline derivatives, which are structurally related, has shown that these compounds exhibit significant antihypertensive and diuretic activities. This points to their potential use in treating conditions such as hypertension and edema. The studies provide insights into the structure-activity relationships, offering a pathway for the design of new therapeutic agents (Rahman et al., 2014).
Enzyme Inhibition for Drug Discovery
The inhibition of protein kinases by isoquinolinesulfonamides has been extensively studied, demonstrating their potential as therapeutic agents for diseases driven by dysregulated kinase activity, such as cancer. These compounds inhibit cyclic nucleotide-dependent protein kinases and protein kinase C, offering a promising approach for targeted therapy (Hidaka et al., 1984).
DNA Interaction and Antimicrobial Activity
Further studies have explored the synthesis, DNA interaction, and antimicrobial activity of specific sulfonamide compounds. These studies not only reveal the enhanced antimicrobial activity upon metal complexation but also show strong binding to DNA by intercalation mechanisms. This dual functionality suggests potential applications in both antimicrobial therapies and as tools for studying DNA interactions (Kharwar & Dixit, 2021).
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-4-5-12-23-19-9-7-17(14-16(19)6-11-21(23)24)22-28(25,26)20-10-8-18(27-3)13-15(20)2/h7-10,13-14,22H,4-6,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWREEHINCZKMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.